2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
The compound 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted with:
- A 3-methyl group on the pyrimidinone ring.
- A 7-(4-methylphenyl) group extending from the fused thiophene-pyrimidine system.
- A sulfanyl bridge connecting the core to an acetamide moiety, which is further substituted with a 2-methylphenyl group .
This structural framework is characteristic of bioactive molecules targeting enzymes or receptors, often explored for anticancer or kinase-inhibitory activity.
Properties
IUPAC Name |
2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-8-10-16(11-9-14)17-12-29-21-20(17)25-23(26(3)22(21)28)30-13-19(27)24-18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDPUAJTABNORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide substituent. Its structural complexity contributes to its potential interactions with various biological targets. The molecular formula is , indicating a substantial molecular weight that may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. Key mechanisms include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit enzymes associated with inflammatory pathways and cancer progression, similar to other thieno[3,2-d]pyrimidine derivatives. For instance, compounds in this class have been shown to inhibit EZH2 (Enhancer of Zeste Homolog 2), a key regulator in gene expression through histone methylation .
- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines by disrupting signaling pathways crucial for cell survival . This apoptotic effect is particularly significant in lymphoma and leukemia models.
Anticancer Properties
Research indicates that the compound exhibits promising anticancer activity. In vitro studies have reported:
- Cell Line Studies : The compound has shown effectiveness against several cancer cell lines, including SU-DHL-6 (a lymphoma cell line), where it induced apoptosis in a concentration-dependent manner .
- Mechanistic Insights : The inhibition of EZH2 leads to decreased histone methylation at lysine 27 (H3K27), which is critical for regulating gene expression related to cell proliferation and survival .
Antimicrobial Activity
The compound also displays antimicrobial properties. In vitro assays have revealed:
- Broad-Spectrum Activity : It has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antimycobacterial activity against strains such as Mycobacterium tuberculosis .
- Minimum Inhibitory Concentration (MIC) : Studies have determined the MIC values for this compound against various microbial strains, establishing its potential as an antimicrobial agent .
Study 1: Anticancer Screening
In a study published by Walid Fayad et al., the compound was screened alongside a library of drugs on multicellular spheroids. Results indicated that it effectively reduced tumor growth in vitro, supporting its potential as an anticancer therapeutic .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives, including our compound. The results highlighted significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the thienopyrimidine scaffold could enhance efficacy .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-{3-[4-Fluorophenyl]-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl}-N-piperidin-4-carboxamide | Thieno[3,2-d]pyrimidine core with fluorophenyl group | Exhibits different biological activity due to fluorine substitution |
| 1-(5-Methylthiazol-2-yl)-N-piperidin-4-carboxamide | Thiazole instead of thieno[3,2-d]pyrimidine | Potential antimicrobial properties |
| 1-{7-(Phenyl)-4-oxo-thieno[3,2-d]pyrimidin}-N-piperidin-4-carboxamide | Variation in aromatic substitution | May show enhanced anti-cancer activity |
Comparison with Similar Compounds
Key Structural Features and Variations
The following compounds are structurally related to the target molecule, differing primarily in substituents on the pyrimidinone core and acetamide aryl group:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 2,3-dichlorophenyl group in Compound 5.6 increases molecular polarity and may enhance binding to hydrophobic enzyme pockets but reduces solubility. The trifluoromethoxy group in the compound from combines electronegativity and lipophilicity, often associated with improved bioavailability and resistance to oxidative metabolism.
Research Findings and Gaps
- Synthetic Accessibility : Higher yields (e.g., 80% for Compound 5.6 ) correlate with simpler substituents, whereas complex groups (e.g., trifluoromethoxy in ) may require multi-step synthesis.
- Data Limitations : Melting points, solubility, and biological activity data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
